

A Guide to Inter-Laboratory Measurement of Dimethyl Tetrasulfide

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Compound of Interest

Compound Name: *Dimethyl tetrasulfide*

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This guide provides a comparative overview of analytical methodologies for the measurement of **dimethyl tetrasulfide** (DMTS), a compound of increasing interest in various research fields. While a formal, large-scale inter-laboratory comparison study for DMTS is not publicly available, this document synthesizes data from a multi-laboratory validation study and details established analytical protocols to offer insights into the expected reproducibility and performance of current methods. The information presented here can assist laboratories in establishing and validating their own analytical procedures for DMTS.

Quantitative Data Summary

The following tables summarize the performance of a purge-and-trap gas chromatography-mass spectrometry (GC-MS) method for the analysis of dimethyl trisulfide (DMTS) and the related compound dimethyl disulfide (DMDS), as validated by five independent laboratories.^[1] This multi-laboratory validation provides a strong indication of the method's reproducibility and can serve as a benchmark for inter-laboratory comparisons.

Table 1: Method Detection and Quantification Limits^[1]

Compound	Method Detection Limit (MDL) (ng/L)	Limit of Quantification (LOQ) (ng/L)
Dimethyl Disulfide (DMDS)	3	10
Dimethyl Trisulfide (DMTS)	3	10

Table 2: Linearity Data from Five Laboratories[1]

Laboratory	DMDS Correlation Coefficient (r)	DMTS Correlation Coefficient (r)
Lab 1	0.9998	0.9999
Lab 2	0.9990	0.9992
Lab 3	0.9996	0.9997
Lab 4	0.9995	0.9996
Lab 5	0.9997	0.9998

Concentration range: 10 ng/L
to 100 ng/L

Table 3: Precision and Accuracy Data[1]

Compound	Relative Standard Deviation (RSD) (%)	Recovery (%)
Dimethyl Disulfide (DMDS)	0.90 - 7.3	81.2 - 120
Dimethyl Trisulfide (DMTS)	1.1 - 7.6	73.6 - 118

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are protocols for two common techniques used for DMTS analysis.

1. Purge-and-Trap Gas Chromatography-Mass Spectrometry (GC-MS) for DMTS in Water[1]

This method is suitable for the analysis of trace levels of DMTS in tap water and source water.

- Sample Preservation: Due to the potential for degradation by disinfectants, samples should be preserved. The addition of a quenching agent may be necessary. Samples should be stored at 4°C and analyzed within 24 hours.
- Purge-and-Trap System:
 - Purge Gas: High-purity nitrogen.
 - Purge Time: Dependent on system optimization.
 - Trap Material: Appropriate sorbent for volatile sulfur compounds.
 - Desorption Temperature: 230°C for 3 minutes.
 - Bake Temperature: Higher than desorption temperature to clean the trap.
- Gas Chromatography (GC) System:
 - Column: A capillary column suitable for volatile organic compounds, such as a DB-5MS or equivalent.
 - Carrier Gas: Helium at a constant flow rate.
 - Oven Temperature Program: An initial temperature of around 40°C, held for a few minutes, followed by a temperature ramp to a final temperature of approximately 250°C.
 - Inlet: Splitless injection mode.
- Mass Spectrometry (MS) System:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for achieving low detection limits.
 - Target Ions for DMTS: m/z 126 (quantification) and 111 (identification).[\[2\]](#)

- Internal Standard: A deuterated analog, such as DMTS-d6, is recommended for improved accuracy and precision.[2]

2. Stir Bar Sorptive Extraction (SBSE) GC-MS for DMTS in Biological Matrices (e.g., Blood)[2]

This method is designed for the analysis of DMTS in complex biological samples.

- Sample Preparation:

- Treat whole blood with an acid (e.g., perchloric acid) to lyse red blood cells and denature proteins.
- Spike the sample with an internal standard (e.g., 5 μ M DMTS-d6).
- Add a polydimethylsiloxane (PDMS)-coated stir bar to the sample.
- Perform the stir bar sorptive extraction for 1 hour at a constant stirring speed (e.g., 700 rpm).
- Remove the stir bar, gently dry it, and place it in a thermal desorption unit (TDU) tube.

- Thermal Desorption and GC-MS Analysis:

- Thermal Desorption Unit (TDU): The stir bar is heated to desorb the DMTS into the GC inlet.
- Cooled Injection System (CIS): The desorbed analytes are focused at a low temperature before being transferred to the GC column.

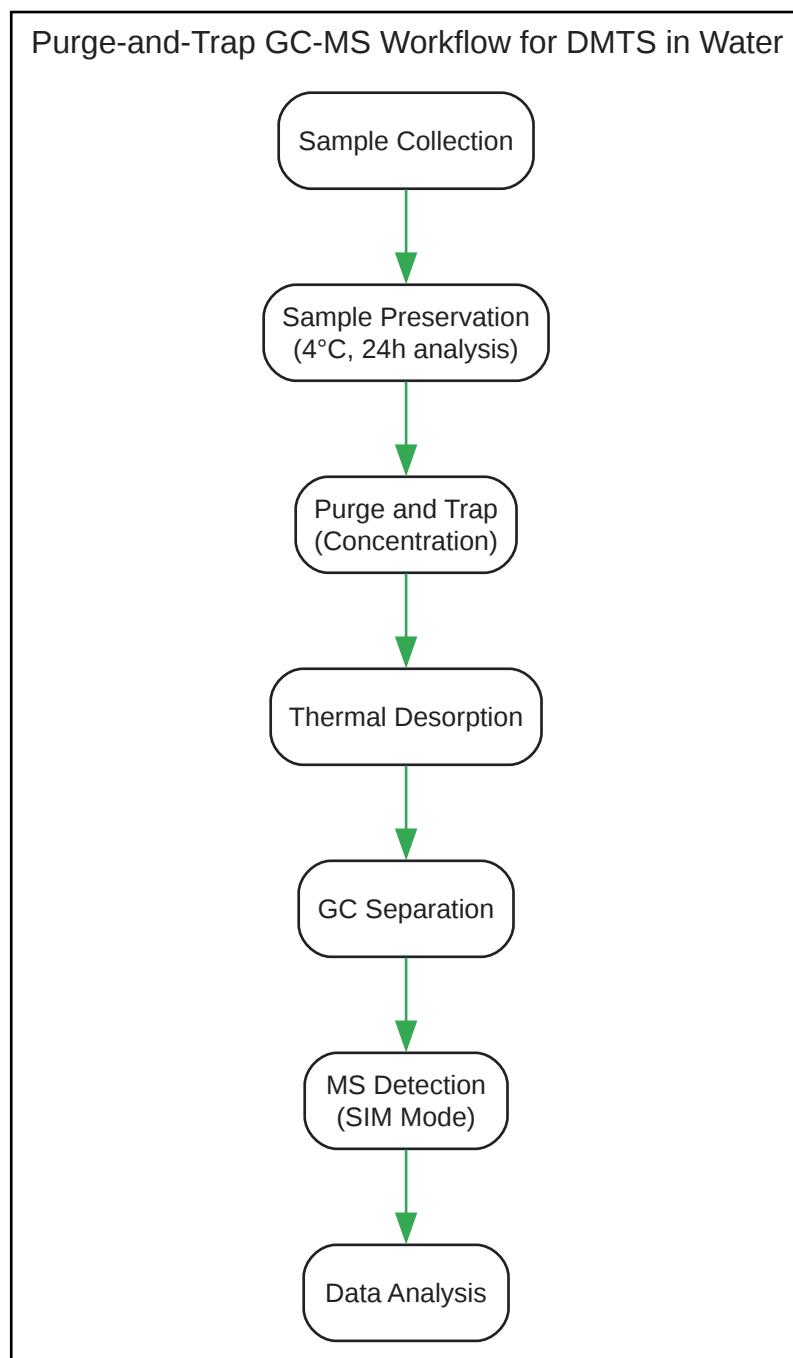
- GC-MS System:

- Column: A non-polar capillary column such as a DB-5MS (30 m \times 0.25 mm I.D., 0.25 μ m film thickness).[2]
- Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 1 mL/min).[2]
- Oven Temperature Program: Initial temperature of 30°C for 1 minute, then ramped at a high rate (e.g., 120°C/min) to 250°C and held for 1 minute.[2]

- Mass Spectrometer: Operated in EI mode with SIM for quantification.
- Quantification Ions: m/z 126 for DMTS and m/z 132 for DMTS-d6.[\[2\]](#)
- Identification Ions: m/z 111 for DMTS and m/z 114 for DMTS-d6.[\[2\]](#)

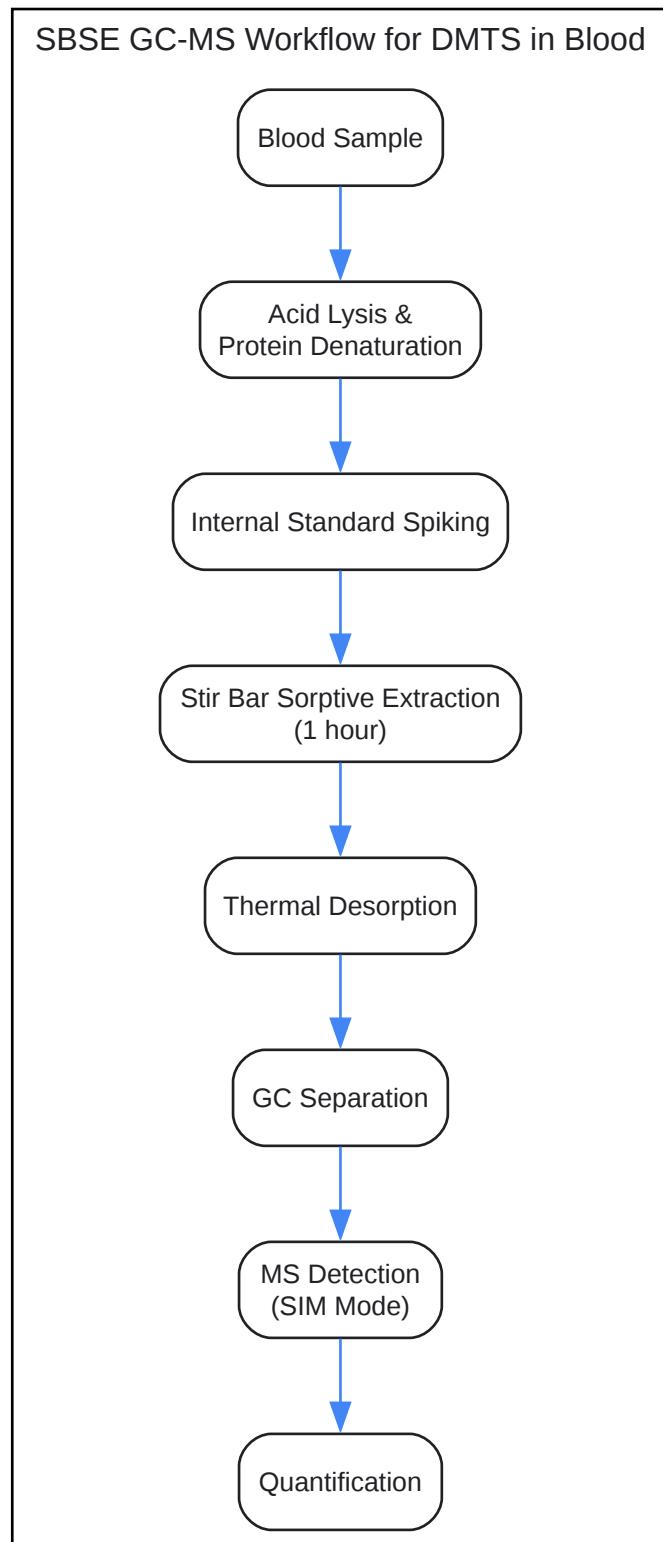
Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.



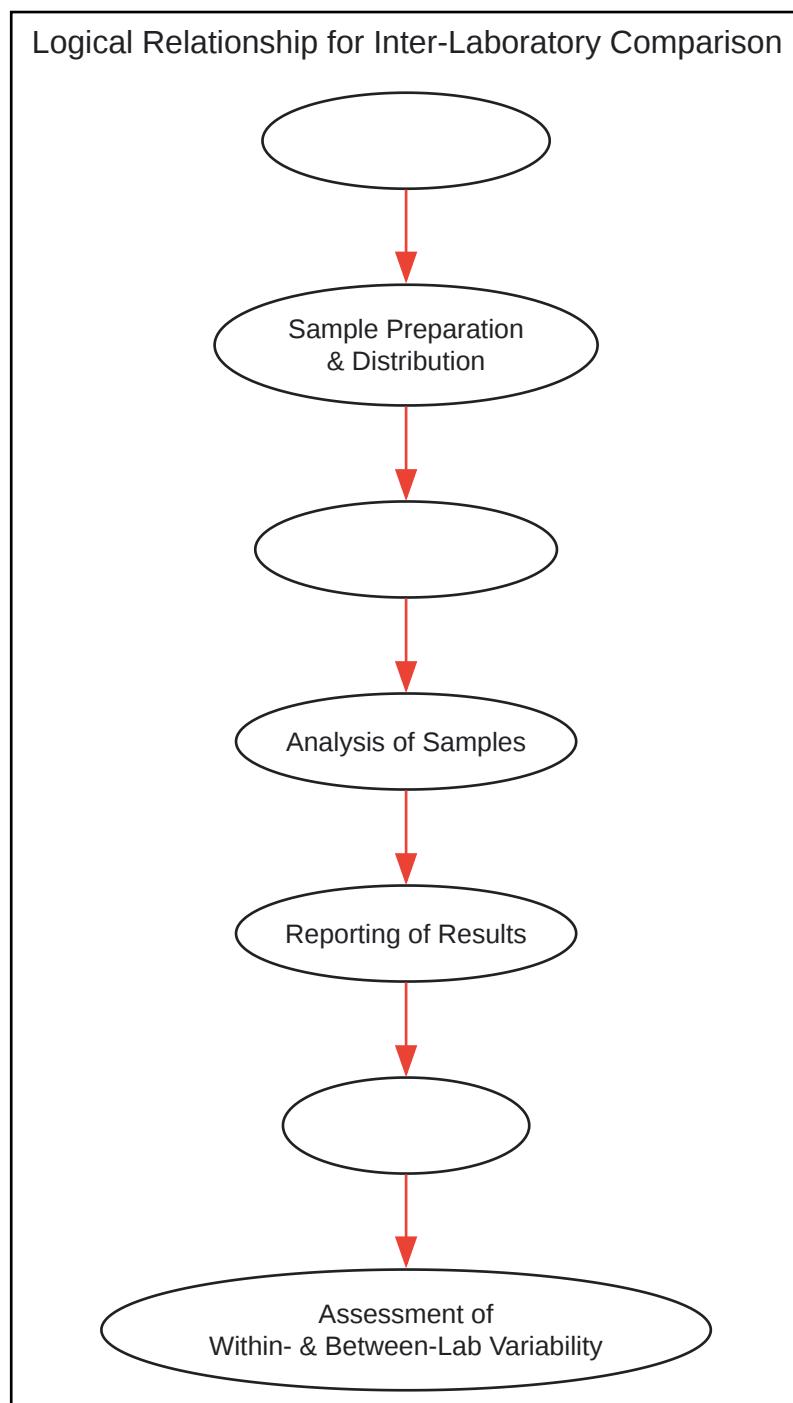
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Caption: Workflow for Purge-and-Trap GC-MS analysis of DMTS in water.



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Caption: Workflow for SBSE GC-MS analysis of DMTS in blood samples.



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Caption: Logical flow of a typical inter-laboratory comparison study.

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References

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